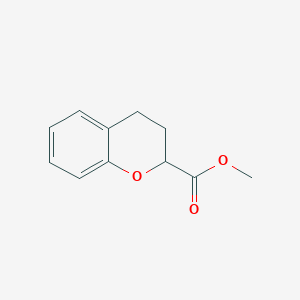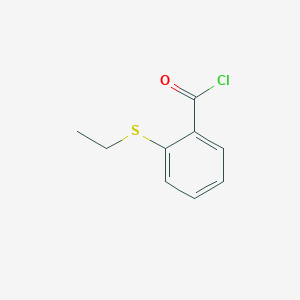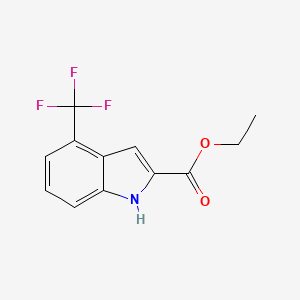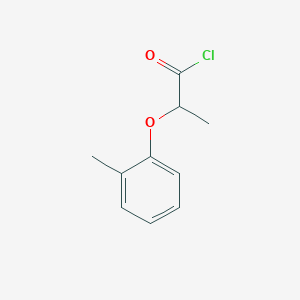
2-(2-Methylphenoxy)propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylphenoxy)propanoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a derivative of propanoyl chloride, where the hydrogen atoms are substituted with a 2-methylphenoxy group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenoxy)propanoyl chloride typically involves the reaction of 2-methylphenol (o-cresol) with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired acyl chloride by the action of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The general reaction scheme is as follows:
-
Formation of the Ester:
2-Methylphenol+Propanoyl chloride→2-(2-Methylphenoxy)propanoyl ester+HCl
-
Conversion to Acyl Chloride:
2-(2-Methylphenoxy)propanoyl ester+SOCl2→2-(2-Methylphenoxy)propanoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylphenoxy)propanoyl chloride undergoes several types of chemical reactions, including:
-
Nucleophilic Substitution:
- Reaction with amines to form amides.
- Reaction with alcohols to form esters.
-
Hydrolysis:
- Reaction with water to form the corresponding carboxylic acid and hydrochloric acid.
-
Reduction:
- Reaction with reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Amines: Used in the formation of amides under mild conditions.
Alcohols: React with the acyl chloride in the presence of a base like pyridine to form esters.
Water: Hydrolysis occurs readily, especially in the presence of a base.
Reducing Agents: Such as LiAlH4, used for reduction reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylphenoxy)propanoyl chloride is utilized in various scientific research applications, including:
-
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of pharmaceuticals and agrochemicals.
-
Biology:
- Utilized in the modification of biomolecules for research purposes.
- Acts as a reagent in the synthesis of biologically active compounds.
-
Medicine:
- Involved in the development of new drugs and therapeutic agents.
- Used in the synthesis of compounds with potential medicinal properties.
-
Industry:
- Applied in the production of specialty chemicals.
- Used in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(2-Methylphenoxy)propanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. The compound’s ability to form stable acyl derivatives makes it valuable in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methylphenoxy)acetyl chloride: Similar structure but with an acetyl group instead of a propanoyl group.
2-(2-Methylphenoxy)butanoyl chloride: Similar structure but with a butanoyl group instead of a propanoyl group.
2-(2-Methylphenoxy)benzoyl chloride: Similar structure but with a benzoyl group instead of a propanoyl group.
Uniqueness
2-(2-Methylphenoxy)propanoyl chloride is unique due to its specific propanoyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it suitable for particular synthetic applications where other acyl chlorides may not be as effective.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-5-3-4-6-9(7)13-8(2)10(11)12/h3-6,8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGULJDOZDDVXLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566868 |
Source


|
| Record name | 2-(2-Methylphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63986-71-0 |
Source


|
| Record name | 2-(2-Methylphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(Methylamino)methyl]benzoic acid](/img/structure/B1354855.png)
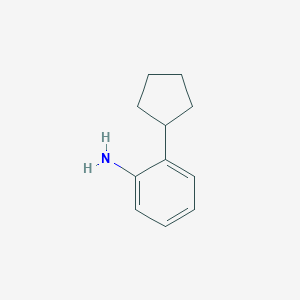
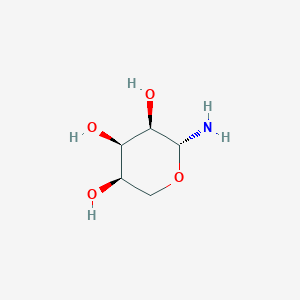
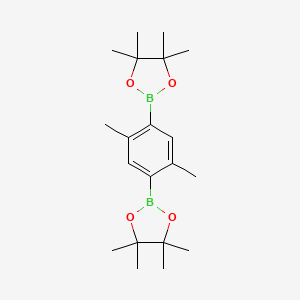
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-N-methyl-D-tryptophan Methyl Ester](/img/structure/B1354870.png)
![Spiro[cyclopropane-1,3'-indoline]](/img/structure/B1354872.png)
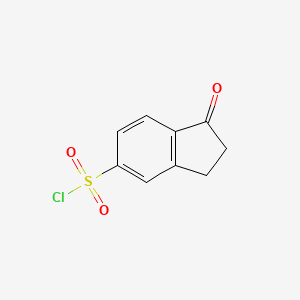
![3-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1354875.png)
![Bicyclo[2.2.1]hept-5-en-2-yl methacrylate](/img/structure/B1354879.png)

